Cas no 1934772-23-2 (5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine)
5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine
- 1H-1,2,4-Triazol-3-amine, 5-bromo-1-(2-cyclobutylpropyl)-
- EN300-1109688
- 1934772-23-2
-
- Inchi: 1S/C9H15BrN4/c1-6(7-3-2-4-7)5-14-8(10)12-9(11)13-14/h6-7H,2-5H2,1H3,(H2,11,13)
- InChI Key: AIPKKYFFWVLMPK-UHFFFAOYSA-N
- SMILES: N1(CC(C2CCC2)C)C(Br)=NC(N)=N1
Computed Properties
- Exact Mass: 258.04801g/mol
- Monoisotopic Mass: 258.04801g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 56.7Ų
Experimental Properties
- Density: 1.73±0.1 g/cm3(Predicted)
- Boiling Point: 404.3±28.0 °C(Predicted)
- pka: 2.59±0.12(Predicted)
5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1109688-0.05g |
5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine |
1934772-23-2 | 95% | 0.05g |
$1068.0 | 2023-10-27 | |
| Enamine | EN300-1109688-0.1g |
5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine |
1934772-23-2 | 95% | 0.1g |
$1119.0 | 2023-10-27 | |
| Enamine | EN300-1109688-0.25g |
5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine |
1934772-23-2 | 95% | 0.25g |
$1170.0 | 2023-10-27 | |
| Enamine | EN300-1109688-0.5g |
5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine |
1934772-23-2 | 95% | 0.5g |
$1221.0 | 2023-10-27 | |
| Enamine | EN300-1109688-1.0g |
5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine |
1934772-23-2 | 1g |
$1599.0 | 2023-06-10 | ||
| Enamine | EN300-1109688-2.5g |
5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine |
1934772-23-2 | 95% | 2.5g |
$2492.0 | 2023-10-27 | |
| Enamine | EN300-1109688-5.0g |
5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine |
1934772-23-2 | 5g |
$4641.0 | 2023-06-10 | ||
| Enamine | EN300-1109688-10.0g |
5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine |
1934772-23-2 | 10g |
$6882.0 | 2023-06-10 | ||
| Enamine | EN300-1109688-1g |
5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine |
1934772-23-2 | 95% | 1g |
$1272.0 | 2023-10-27 | |
| Enamine | EN300-1109688-5g |
5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine |
1934772-23-2 | 95% | 5g |
$3687.0 | 2023-10-27 |
5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine
Introduction to 5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine (CAS No. 1934772-23-2)
5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine, identified by its CAS number 1934772-23-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amine features a brominated triazole core appended with a bulky 2-cyclobutylpropyl substituent, making it a structurally intriguing molecule with potential applications in drug discovery and molecular pharmacology.
The compound’s unique structural motif, combining a brominated triazole ring with a cycloalkyl side chain, positions it as a promising candidate for further exploration in synthetic chemistry and biological activity studies. The presence of the bromine atom at the 5-position of the triazole ring enhances its utility as a synthetic intermediate, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This feature is particularly valuable in the development of novel heterocyclic scaffolds for therapeutic agents.
The 1-(2-cyclobutylpropyl) moiety introduces steric bulk to the molecule, which can influence its pharmacokinetic properties, including solubility, metabolic stability, and binding affinity to biological targets. Such structural modifications are often employed to optimize drug-like characteristics, ensuring improved bioavailability and reduced off-target effects. The combination of these features makes 5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine a versatile building block for medicinal chemists seeking to design innovative small-molecule drugs.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of this compound with greater accuracy. Studies suggest that the brominated triazole scaffold may exhibit interactions with enzymes or receptors involved in inflammatory pathways, making it a candidate for further investigation in the treatment of chronic diseases. Additionally, the cycloalkyl side chain could modulate binding interactions, offering opportunities to fine-tune selectivity and potency.
In the realm of drug discovery, 5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine has been explored as a precursor in the synthesis of more complex molecules designed to target specific therapeutic pathways. For instance, derivatives of this compound have been investigated for their potential antiviral and anticancer properties. The bromine atom serves as a handle for further derivatization, allowing chemists to introduce additional functional groups that enhance binding affinity or improve pharmacological profiles.
The synthesis of 5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include cyclization reactions to form the triazole ring followed by bromination and alkylation with the 2-cyclobutylpropyl group. These synthetic strategies are well-documented in modern organic chemistry literature and demonstrate the feasibility of producing this compound on a laboratory scale.
From a mechanistic perspective, the reactivity of the brominated triazole ring can be harnessed in various chemical transformations. For example, nucleophilic aromatic substitution reactions can be employed to replace the bromine atom with other functional groups, expanding the chemical diversity of derivatives derived from this core structure. Such modifications are crucial for tailoring molecular properties to meet specific biological requirements.
The growing interest in 5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine is also reflected in its increasing presence in patent literature and scientific publications. Researchers are leveraging its structural features to develop novel therapeutic agents with improved efficacy and reduced side effects. The compound’s versatility as a synthetic intermediate ensures its continued relevance in both academic and industrial research settings.
In conclusion,5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine (CAS No. 1934772-23-2) represents a structurally fascinating molecule with significant potential in pharmaceutical applications. Its unique combination of functional groups—brominated triazole core and bulky cycloalkyl side chain—makes it an invaluable tool for medicinal chemists exploring new drug candidates. As research progresses,this compound is likely to play an increasingly important role in the development of next-generation therapeutics targeting various diseases.
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